molecular formula C22H26Cl2N4O B5156172 4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride

4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride

Cat. No.: B5156172
M. Wt: 433.4 g/mol
InChI Key: QGMCXHAXJQLGJA-UHFFFAOYSA-N
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Description

4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride is a complex organic compound that features a unique structure combining an imidazo[1,2-a]benzimidazole core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine is unique due to the combination of the imidazo[1,2-a]benzimidazole core with the morpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O.2ClH/c1-2-7-18(8-3-1)21-17-26-20-10-5-4-9-19(20)23-22(26)25(21)12-6-11-24-13-15-27-16-14-24;;/h1-5,7-10,17H,6,11-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCXHAXJQLGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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